molecular formula C20H17N3O4 B14141332 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide CAS No. 887597-72-0

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide

Cat. No.: B14141332
CAS No.: 887597-72-0
M. Wt: 363.4 g/mol
InChI Key: RLDOOZOGABKISX-UHFFFAOYSA-N
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Description

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a benzodioxole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide is unique due to its combination of the 1,2,4-oxadiazole ring, benzodioxole moiety, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

887597-72-0

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H17N3O4/c1-2-10-23(20(24)15-8-9-16-17(11-15)26-13-25-16)12-18-21-19(22-27-18)14-6-4-3-5-7-14/h2-9,11H,1,10,12-13H2

InChI Key

RLDOOZOGABKISX-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4

solubility

21.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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